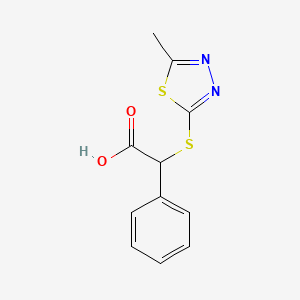
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including molecules similar to our compound of interest, typically involves the cyclization of thiosemicarbazides under acidic or basic conditions. For instance, the synthesis and characterization of derivatives related to 1,3,4-thiadiazole have been explored, demonstrating the use of thiosemicarbazides as key intermediates and the importance of optimizing reaction conditions for yield and purity improvements (Sych, Perekhoda, & Tsapko, 2016).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied through methods such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the arrangement of atoms within the molecule and the interactions that stabilize its structure. For example, research on the structure and properties of similar compounds highlights the role of hydrogen bonding and crystallization in determining molecular conformation (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds engage in various chemical reactions, primarily due to the reactive nature of the thiadiazole ring. These reactions include nucleophilic substitution, where the thiadiazole acts as a leaving group, and electrophilic substitution, facilitated by the electron-rich sulfur and nitrogen atoms in the ring. The synthesis of thiadiazole derivatives often involves the use of Mn(II) catalyzed reactions, which can lead to the formation of novel compounds with unique properties (Dani et al., 2013).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the presence of substituents on the thiadiazole ring. Studies have shown that the physical properties of these compounds can be tailored by modifying their chemical structure, which is important for their application in various fields (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives are characterized by their reactivity towards both nucleophiles and electrophiles. The thiadiazole ring's sulfur and nitrogen atoms make these compounds versatile in chemical reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. The reactivity can be further manipulated through the introduction of various substituents, allowing for the synthesis of compounds with desired chemical and physical properties (Sych, Perekhoda, & Tsapko, 2016).
Wissenschaftliche Forschungsanwendungen
- Cumarinderivate sind bekannt für ihre Fluoreszenzeigenschaften. Forscher haben das Potenzial dieser Verbindung als fluoreszierende Sonde für verschiedene Anwendungen untersucht, darunter die Zellbildgebung und die Biosensorik .
- Einige Cumarinderivate werden aufgrund ihrer geschmacksverstärkenden Eigenschaften als Lebensmittelzusatzstoffe verwendet. Die Untersuchung der Sicherheit und Wirksamkeit dieser Verbindung in Lebensmittel Anwendungen könnte wertvoll sein .
- Cumarin-basierte Verbindungen wurden in der Polymerchemie eingesetzt. Forscher erforschen ihre Rolle als Additive, Stabilisatoren oder funktionelle Komponenten in Polymermaterialien .
- Cumarinderivate zeigen unterschiedliche Bioaktivitäten. Diese Verbindung könnte als Antikrebsmittel, entzündungshemmendes Medikament oder antimikrobielles Mittel potenziell eingesetzt werden. Weitere Studien sind erforderlich, um seine spezifischen Mechanismen zu verstehen .
- Mehrere klinisch eingesetzte Medikamente enthalten Cumarin-Skelette. Die Untersuchung der pharmakologischen Eigenschaften dieser Verbindung könnte zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen führen .
- Die 1,3,4-Thiadiazoleinheit ist in verschiedenen bioaktiven Molekülen vorhanden. Forscher haben ihre Rolle bei Antikrebs-, antimikrobiellen und antiepileptischen Aktivitäten untersucht. Der Vergleich dieser Verbindung mit bestehenden Thiadiazol-basierten Medikamenten könnte neue therapeutische Optionen aufzeigen .
Fluoreszierende Sonden
Lebensmittelzusatzstoffe
Polymerchemie
Bioaktivitätsprofile
Arzneimittelentwicklung
1,3,4-Thiadiazol-Fragment
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to show anticancer , antimicrobial , and antiepileptic properties, suggesting that they may interact with a variety of biological targets.
Mode of Action
1,3,4-thiadiazole derivatives have been shown to inhibit various isoforms of carbonic anhydrase , which could be a potential mode of action for this compound.
Biochemical Pathways
Given the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may influence a range of biochemical pathways.
Result of Action
Based on the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may have potential anticancer, antimicrobial, and antiepileptic effects.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-12-13-11(16-7)17-9(10(14)15)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDVLZCFHFAIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

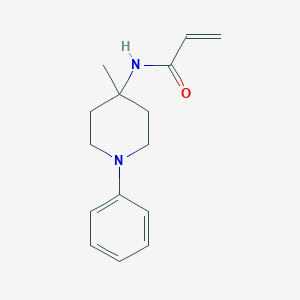
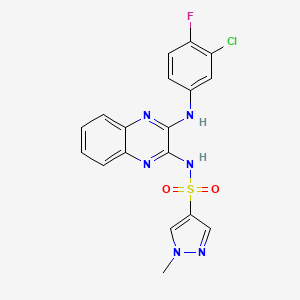
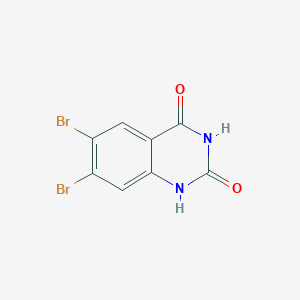
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
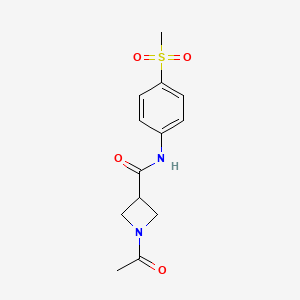
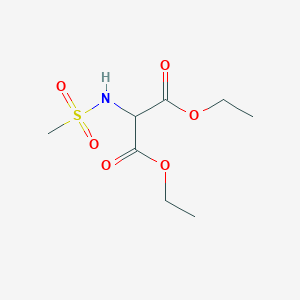
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)
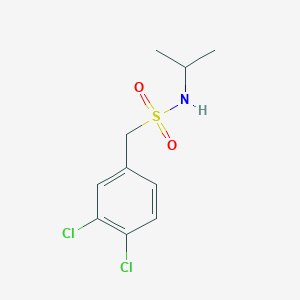
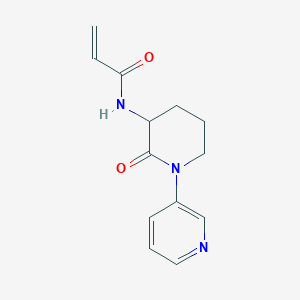


![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)